[(2,4,6-Trimethyl-phenylcarbamoyl)-methyl]-carbamic acid tert-butyl ester
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Overview
Description
[(2,4,6-Trimethyl-phenylcarbamoyl)-methyl]-carbamic acid tert-butyl ester is an organic compound with the molecular formula C16H24N2O3 and a molecular weight of 292.38 g/mol . This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of [(2,4,6-Trimethyl-phenylcarbamoyl)-methyl]-carbamic acid tert-butyl ester can be achieved through the Steglich esterification method. This method involves the reaction of a carboxylic acid with an alcohol in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction proceeds under mild conditions, allowing the formation of the ester without significant side reactions.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale esterification processes. These processes utilize similar reagents and conditions as the laboratory synthesis but are optimized for higher yields and efficiency.
Chemical Reactions Analysis
Types of Reactions
[(2,4,6-Trimethyl-phenylcarbamoyl)-methyl]-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
[(2,4,6-Trimethyl-phenylcarbamoyl)-methyl]-carbamic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of esters and amides.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2,4,6-Trimethyl-phenylcarbamoyl)-methyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which then participates in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
[(2,4,6-Trimethyl-phenylcarbamoyl)-methyl]-carbamic acid tert-butyl ester can be compared with other similar compounds, such as:
tert-Butyl methyl (2-(methylamino)ethyl)carbamate: This compound has a similar ester group but differs in the substituents on the nitrogen atom.
tert-Butyl N-Methyl-N-[2-(MethylaMino)ethyl]carbamate: Another similar compound with variations in the alkyl groups attached to the nitrogen.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct reactivity and applications.
Properties
Molecular Formula |
C16H24N2O3 |
---|---|
Molecular Weight |
292.37 g/mol |
IUPAC Name |
tert-butyl N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]carbamate |
InChI |
InChI=1S/C16H24N2O3/c1-10-7-11(2)14(12(3)8-10)18-13(19)9-17-15(20)21-16(4,5)6/h7-8H,9H2,1-6H3,(H,17,20)(H,18,19) |
InChI Key |
YWNSMIVBBASTEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CNC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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